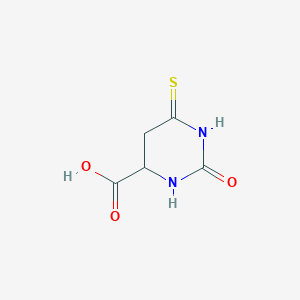

4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo-

Description

Dihydroorotic Acid

Dihydroorotic acid (C₅H₆N₂O₄), a key intermediate in pyrimidine biosynthesis, shares a hexahydropyrimidine core but differs in functional groups:

6-Thiodihydroorotate

Though not explicitly detailed in the provided sources, 6-thiodihydroorotate is a hypothetical analog where the oxo group at position 6 is replaced with thioxo. This substitution could alter metal-binding properties or enzymatic interactions compared to dihydroorotic acid.

Table 2: Structural and Functional Comparison

The substitution of oxygen with sulfur at position 6 in 4-pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- introduces distinct electronic and steric effects. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance nucleophilicity at the thione site, making the compound a potential ligand for metal ions or a substrate for sulfur-specific enzymes.

Thiazolidine Derivatives

While not pyrimidine-based, 2-thioxothiazolidine-4-carboxylic acid (C₄H₅NO₂S₂) exemplifies another sulfur-containing heterocycle. Its five-membered ring and thione group contrast with the six-membered diazinane system in the target compound, underscoring the diversity of sulfur’s role in heterocyclic chemistry .

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPKKZJGHVFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=S)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447598 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114832-70-1 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiation of Orotic Acid to 6-Thioorotic Acid

The initial step in the synthesis involves the thiation of orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid) to produce 6-thioorotic acid, a key intermediate.

- Reagents: Phosphorus pentasulfide (P2S5) or Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

- Solvent: Pyridine

- Conditions: Heating at 60–100°C, preferably around 80–90°C, for 0.5 to 2 hours

- Procedure: Orotic acid is dissolved in warm pyridine, phosphorus pentasulfide is added, and the mixture is heated with stirring. After completion, the solution is cooled, decanted from insoluble residues, concentrated under vacuum, and acidified to precipitate the product.

- Outcome: Formation of 6-thioorotic acid as an apricot-orange crystalline solid, often mixed with unreacted orotic acid.

Reduction of 6-Thioorotic Acid to 4-Pyrimidinecarboxylic Acid, Hexahydro-2-oxo-6-thioxo-

- Reagents: Zinc powder

- Solvent: Dry, redistilled glacial acetic acid, nitrogen atmosphere

- Conditions: Stirring at room temperature for 30 minutes, then heating at 55–60°C for 30 minutes, followed by addition of zinc powder at 60°C with nitrogen bubbling, continued stirring at 60–64°C for 50 minutes

- Procedure: 6-Thioorotic acid is dissolved in acetic acid under nitrogen, zinc powder is added gradually, and the mixture is stirred and heated. The solution changes color from orange to dark red, indicating reduction.

- Isolation: The reaction mixture is cooled, filtered to remove zinc and zinc oxalate (after addition of oxalic acid), frozen, lyophilized, and heated under vacuum to remove volatile acids.

- Yield: Approximately 65% purity of the target compound with a 71% yield.

- Notes: The product can be isolated as the free acid or as a zinc salt.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Orotic acid | Phosphorus pentasulfide, pyridine, 80–90°C | 6-Thioorotic acid | Moderate, mixed with unreacted orotic acid | Thiation step, careful temperature control needed |

| 2 | 6-Thioorotic acid | Zinc powder, glacial acetic acid, N2, 60°C | 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- | ~71% yield, ~65% purity | Reduction step, isolation as free acid or zinc salt |

| 3 | 2-Hydroxypyrimidine-4,6-dicarboxylic acid | Rhodium catalyst, hydrogenation | Hexahydro derivatives (related compounds) | Variable | Alternative reduction method for related compounds |

| 4 | Pyrimidine carboxylic acid esters | Sodium hydroxide hydrolysis, acidification | Free acid derivatives | High | Used for purification and derivatization |

Detailed Research Findings and Notes

- The thiation reaction is sensitive to temperature and time; excessive heating can cause decomposition or side reactions.

- Phosphorus pentasulfide is preferred for thiation due to its efficiency, but Lawesson's reagent can be used for milder conditions.

- The reduction with zinc in acetic acid under nitrogen atmosphere is a classical method to convert 6-thioorotic acid to the hexahydro-2-oxo-6-thioxo derivative, with the color change serving as a visual indicator of reaction progress.

- The final product requires careful purification, often involving lyophilization and vacuum heating to remove residual solvents and acids.

- NMR spectroscopy (¹H NMR) confirms the structure, showing characteristic signals for NH protons and methine/methylene protons in the hexahydro ring.

- Alternative synthetic routes involving hydrogenation or oxidative cleavage are more common for related pyrimidine derivatives but less direct for this specific thioxo compound.

- The compound can be further derivatized into esters or salts to improve solubility and bioavailability for pharmaceutical applications.

Scientific Research Applications

2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

The following compounds share structural motifs with the target molecule but differ in substituents, oxidation states, and functional groups:

Structural and Functional Differences

- Thione vs. Oxo Groups : The 6-thioxo group in the target compound replaces the more common 6-oxo group (e.g., in FOA or lithium orotate). Thione groups (C=S) are softer nucleophiles than ketones (C=O), facilitating interactions with transition metals or cysteine residues in enzymes .

- Substituent Position : Position 5 substitutions (e.g., 5-F in FOA, 5-Cl in ) are critical in pyrimidine biosynthesis inhibitors, whereas position 2 substituents (cyclopropyl, methyl) influence steric effects .

Biological Activity

4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- (CAS No. 114832-70-1) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a carboxylic acid group and a thioxo moiety, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that similar compounds within the pyrimidine family exhibit significant antimicrobial activity. For instance, studies on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have shown effectiveness against pathogenic E. coli strains, suggesting that pyrimidine derivatives might serve as new antibiotic candidates . The mechanism often involves the inhibition of bacterial growth by targeting specific enzymes or pathways.

Anticancer Activity

Compounds structurally related to 4-pyrimidinecarboxylic acid have been evaluated for their anticancer properties. For example, certain derivatives demonstrated cytotoxic effects on A549 lung adenocarcinoma cells, with variations in structure leading to different levels of activity . The anticancer efficacy can be attributed to the ability of these compounds to induce apoptosis or inhibit cellular proliferation.

The biological activity of 4-pyrimidinecarboxylic acid may involve:

- Enzyme Inhibition : Binding to the active sites of enzymes crucial for bacterial survival or cancer cell proliferation.

- DNA Interaction : Modifying DNA structures or functions, leading to increased oxidative stress in cells .

Study on Antibacterial Activity

A study evaluated several DHPMs against E. coli, demonstrating that these compounds had lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics like ciprofloxacin. This suggests a potential for developing new antibacterial agents from pyrimidine derivatives .

Study on Anticancer Activity

In another investigation, various pyrimidine derivatives were tested against A549 cells. Compounds with specific substitutions showed enhanced anticancer activity, with some reducing cell viability significantly more than standard treatments like cisplatin . The results indicate that structural modifications can lead to improved therapeutic profiles.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.